molecular formula C28H25FN2O4S B4310473 N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B4310473
M. Wt: 504.6 g/mol
InChI Key: ZPVRLWVXRFPENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy-methoxyphenyl, and thienyl groups

Preparation Methods

The synthesis of N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the thienyl group: This step may involve a Suzuki coupling reaction, where a thienyl boronic acid is coupled with a halogenated quinoline derivative.

    Functionalization of the phenyl rings:

    Final amide formation: The carboxylic acid group on the quinoline core can be converted to an amide using standard peptide coupling reagents such as EDCI or HATU.

Chemical Reactions Analysis

N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents such as PCC or Dess-Martin periodinane.

    Reduction: The ketone group can be reduced to an alcohol using reagents like NaBH4 or LiAlH4.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

    Coupling reactions: The thienyl group can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Scientific Research Applications

N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: It can be used in the study of drug-receptor interactions and the development of new pharmacological agents.

    Materials Science: The compound’s unique electronic properties can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds such as:

    Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.

    Fluorophenyl compounds: These compounds contain the fluorophenyl group and can be used in similar applications.

    Thienyl-containing compounds: These compounds have the thienyl group and may exhibit similar electronic properties.

The uniqueness of this compound lies in its combination of these functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O4S/c1-15-25(28(34)31-19-8-6-18(29)7-9-19)26(16-5-10-21(32)23(14-16)35-2)27-20(30-15)12-17(13-22(27)33)24-4-3-11-36-24/h3-11,14,17,26,30,32H,12-13H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVRLWVXRFPENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

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